molecular formula C13H18N2O4 B13590026 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid CAS No. 2792185-60-3

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid

Cat. No.: B13590026
CAS No.: 2792185-60-3
M. Wt: 266.29 g/mol
InChI Key: XMTUIBXSCYZSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with an azetidine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the azetidine nitrogen. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Pyrrole Ring Formation: The pyrrole ring is then constructed through various cyclization reactions, often involving the condensation of amines with diketones or other suitable precursors.

    Coupling of Azetidine and Pyrrole Rings: The final step involves coupling the azetidine and pyrrole rings under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be cleaved under acidic conditions, revealing the active azetidine moiety, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar structure but lacks the pyrrole ring.

    tert-Butyl 3-oxoazetidine-1-carboxylate: Contains an azetidine ring with a different substitution pattern.

    N-Boc-pyrrolidine-3-carboxylic acid: Features a pyrrolidine ring instead of an azetidine ring.

Uniqueness

3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrrole-2-carboxylic acid is unique due to the combination of the azetidine and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

2792185-60-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-6-8(7-15)9-4-5-14-10(9)11(16)17/h4-5,8,14H,6-7H2,1-3H3,(H,16,17)

InChI Key

XMTUIBXSCYZSAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.